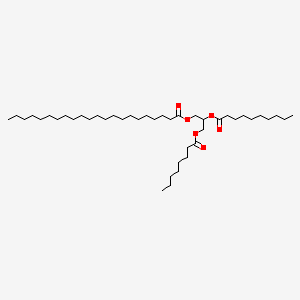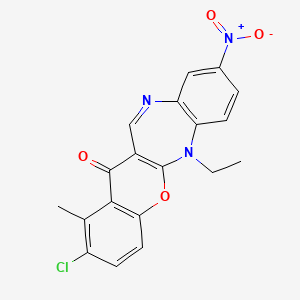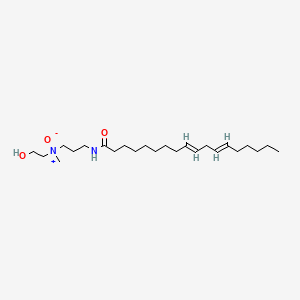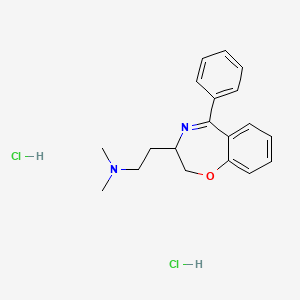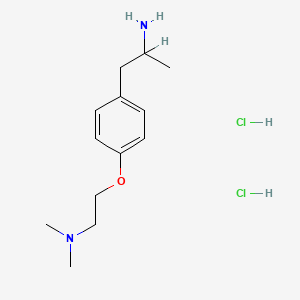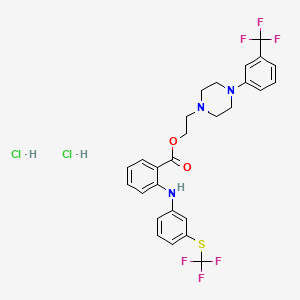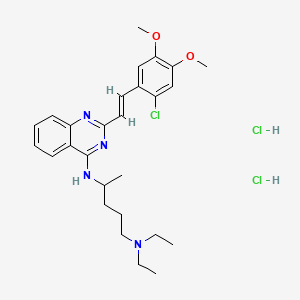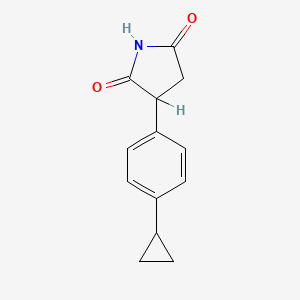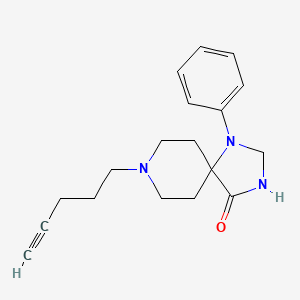
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Triazaspiro(45)decan-4-one, 8-(4-pentynyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pentynyl and phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This may include:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1,3,8-Triazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmaceuticals.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl- would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-butynyl)-1-phenyl-
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-hexynyl)-1-phenyl-
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl- is unique due to its specific spiro linkage and the presence of both pentynyl and phenyl groups. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
102505-00-0 |
|---|---|
Formule moléculaire |
C18H23N3O |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
8-pent-4-ynyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C18H23N3O/c1-2-3-7-12-20-13-10-18(11-14-20)17(22)19-15-21(18)16-8-5-4-6-9-16/h1,4-6,8-9H,3,7,10-15H2,(H,19,22) |
Clé InChI |
WRDCUKQSBKYWIQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCN1CCC2(CC1)C(=O)NCN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





